molecular formula C10H11K2N4O8P B1494909 5'-Inosinic acid, dipotassium salt CAS No. 20262-26-4

5'-Inosinic acid, dipotassium salt

Cat. No.: B1494909
CAS No.: 20262-26-4
M. Wt: 424.39 g/mol
InChI Key: DLDSRSUKRMPQKB-IDIVVRGQSA-L
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Description

5'-Inosinic acid, dipotassium salt, also known as inosinic acid dipotassium salt, is a nucleotide derivative that plays a crucial role in various biological processes. It is the dipotassium salt form of inosinic acid, which is a nucleotide composed of hypoxanthine attached to a ribose sugar and a phosphate group. This compound is widely used in the food industry as a flavor enhancer and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5'-Inosinic acid, dipotassium salt can be synthesized through the deamination of adenosine monophosphate (AMP) by the enzyme AMP deaminase, resulting in the formation of inosinic acid. The inosinic acid is then neutralized with potassium hydroxide to form the dipotassium salt. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, this compound is often produced from meat industry byproducts, such as chicken waste. The process involves extracting inosinic acid from these byproducts, followed by purification and neutralization with potassium hydroxide to obtain the dipotassium salt. This method is cost-effective and leverages waste materials, making it environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5'-Inosinic acid, dipotassium salt undergoes various chemical reactions, including:

    Oxidation: Inosinic acid can be oxidized to form xanthosine monophosphate (XMP).

    Reduction: Reduction reactions are less common for this compound.

    Substitution: The phosphate group in inosinic acid can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Xanthosine monophosphate (XMP)

    Substitution: Various substituted nucleotides depending on the reagents used.

Scientific Research Applications

5'-Inosinic acid, dipotassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleotide analogs.

    Biology: Plays a role in metabolic pathways, particularly in the synthesis of purine nucleotides.

    Medicine: Investigated for its potential therapeutic effects, including its role in enhancing immune responses.

    Industry: Widely used as a flavor enhancer in the food industry, particularly in products that require an umami taste.

Mechanism of Action

5'-Inosinic acid, dipotassium salt exerts its effects through its role in nucleotide metabolism. It is a key intermediate in the purine nucleotide cycle, where it is converted to adenosine monophosphate (AMP) or guanosine monophosphate (GMP). These nucleotides are essential for various cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction. The molecular targets and pathways involved include enzymes such as AMP deaminase and GMP synthetase.

Comparison with Similar Compounds

Similar Compounds

  • Disodium inosinate (E631)
  • Calcium inosinate (E633)
  • Adenosine monophosphate (AMP)
  • Guanosine monophosphate (GMP)

Uniqueness

5'-Inosinic acid, dipotassium salt is unique due to its specific role in the purine nucleotide cycle and its effectiveness as a flavor enhancer. Compared to disodium inosinate and calcium inosinate, the dipotassium salt form is preferred in certain applications due to its solubility and stability. Additionally, its role as a precursor in the synthesis of other nucleotides makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

20262-26-4

Molecular Formula

C10H11K2N4O8P

Molecular Weight

424.39 g/mol

IUPAC Name

dipotassium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H13N4O8P.2K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

DLDSRSUKRMPQKB-IDIVVRGQSA-L

SMILES

C1=NC2=C(C(=N1)[O-])N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[K+].[K+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[K+].[K+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[K+].[K+]

physical_description

Odourless, colourless or white crystals or powder

solubility

Freely soluble in water;  practically insoluble in ethanol

Origin of Product

United States

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